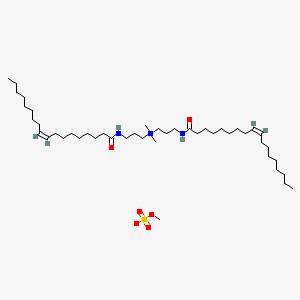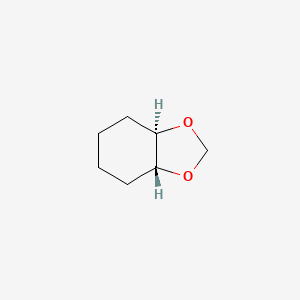
1,3-Benzodioxole, hexahydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, hexahydro-, trans- is an organic compound with the molecular formula C7H12O2 It is a derivative of 1,3-benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, hexahydro-, trans- can be synthesized through the catalytic hydrogenation of 1,3-benzodioxole. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The hydrogenation process converts the double bonds in the benzodioxole ring to single bonds, resulting in the hexahydro derivative.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, hexahydro-, trans- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yield and purity of the product. The use of recyclable catalysts and solvent recovery systems enhances the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1,3-Benzodioxole, hexahydro-, trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, hexahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. For example, derivatives of 1,3-benzodioxole have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: The parent compound with a similar structure but without the hexahydro modification.
1,4-Benzodioxine: Another benzene derivative with a different ring structure.
Methylenedioxyphenyl Compounds: A class of compounds containing the methylenedioxy functional group, including safrole and piperonal.
Uniqueness
1,3-Benzodioxole, hexahydro-, trans- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts
Propriétés
Numéro CAS |
1792-73-0 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole |
InChI |
InChI=1S/C7H12O2/c1-2-4-7-6(3-1)8-5-9-7/h6-7H,1-5H2/t6-,7-/m1/s1 |
Clé InChI |
TYSYUUIDELSMQE-RNFRBKRXSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)OCO2 |
SMILES canonique |
C1CCC2C(C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



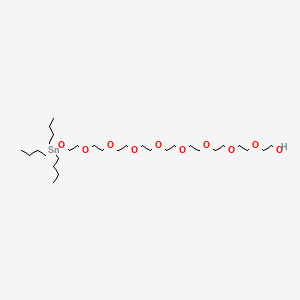
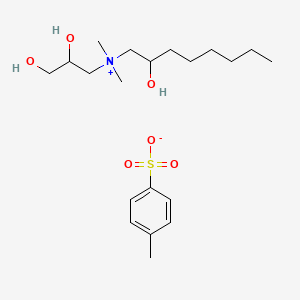

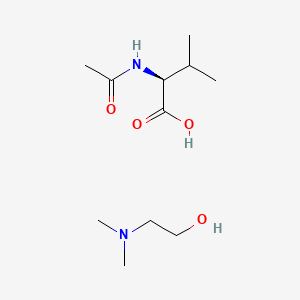
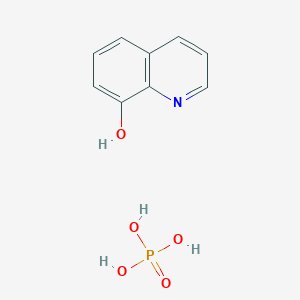
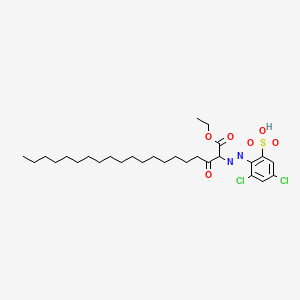
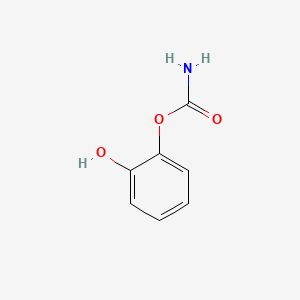

![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)

